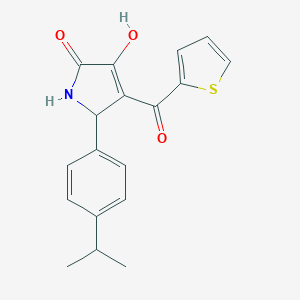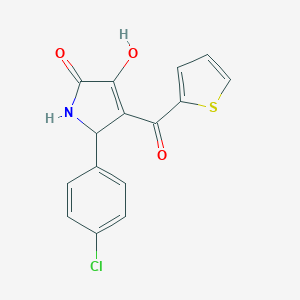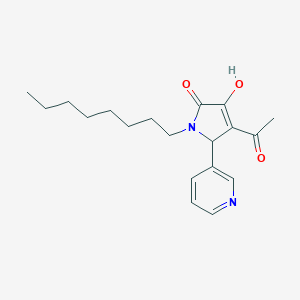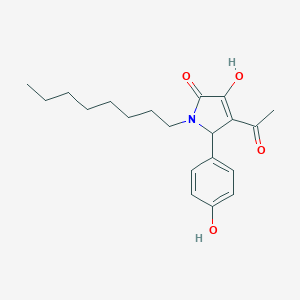![molecular formula C24H26N2O7 B282409 METHYL 4-[3-(FURAN-2-CARBONYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE](/img/structure/B282409.png)
METHYL 4-[3-(FURAN-2-CARBONYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that includes a furan ring, a morpholine ring, and a pyrrole ring
Méthodes De Préparation
Analyse Des Réactions Chimiques
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Applications De Recherche Scientifique
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of METHYL 4-[3-(FURAN-2-CARBONYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate: This compound has a similar structure but with a tetrahydro-2-furanylmethyl group instead of a morpholinopropyl group.
Methyl 4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate: This compound contains a triazole ring and a mercapto group, making it structurally different but functionally similar in some applications.
The uniqueness of METHYL 4-[3-(FURAN-2-CARBONYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H26N2O7 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C24H26N2O7/c1-31-24(30)17-7-5-16(6-8-17)20-19(21(27)18-4-2-13-33-18)22(28)23(29)26(20)10-3-9-25-11-14-32-15-12-25/h2,4-8,13,20,28H,3,9-12,14-15H2,1H3 |
Clé InChI |
KJQKEZXWBMSRFE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE](/img/structure/B282328.png)





![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)




![[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE](/img/structure/B282351.png)
